RCM-1

Catalog No.
S541129
CAS No.
339163-65-4
M.F
C20H12N2OS4
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RCM-1

CAS Number

339163-65-4

Product Name

RCM-1

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

Molecular Formula

C20H12N2OS4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2

InChI Key

DCCYTKKDAZEVLY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

RCM-1; RCM1; RCM 1.

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4

Description

The exact mass of the compound 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile is 423.9832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search for this compound on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), yields some basic information including its chemical structure and identifiers, but no citations for scientific publications.
  • Heterocyclic Aromatic Compounds: The presence of multiple thiophene and pyridine rings suggests the molecule belongs to a class of heterocyclic aromatic compounds. These compounds are known for their interesting electronic properties and are widely explored in organic chemistry research.

  • Organic Functional Groups: The molecule also contains functional groups like carbonyl (C=O) and nitrile (C≡N). These groups can participate in various chemical reactions, making the molecule a potential candidate for studies in organic synthesis or development of new functional materials.

Further exploration might involve:

  • Patent Search: Patent databases may contain information on the synthesis or applications of this specific compound, even if there is no published scientific research yet [].

  • Chemical Literature Review: A broader search of the chemical literature for similar compounds containing thiophene, pyridine, and related functional groups might reveal related research areas and potential applications for 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile.

RCM-1 is a small molecule compound identified as an inhibitor of the transcription factor Forkhead Box M1 (FOXM1), which plays a crucial role in cell proliferation, differentiation, and survival. FOXM1 is implicated in various cancers, making RCM-1 a target for potential cancer therapies. The compound exhibits a unique structure that allows it to selectively bind to FOXM1, thereby inhibiting its activity and disrupting the oncogenic processes associated with its overexpression .

  • There is no publicly available information on the mechanism of action for this specific compound.
  • No data on safety or hazards associated with this compound is found in public sources.
That typically involve ring-closing metathesis (RCM), a powerful method in organic chemistry for forming cyclic compounds. The RCM process generally involves the use of transition metal catalysts, such as ruthenium-based catalysts, which facilitate the formation of carbon-carbon double bonds in cyclic structures. The reaction mechanism includes the formation of a metallacyclobutane intermediate, which subsequently leads to the formation of the desired cyclic product .

The biological activity of RCM-1 primarily revolves around its role as a FOXM1 inhibitor. Studies have shown that RCM-1 effectively reduces FOXM1 expression levels in cancer cells, leading to decreased cell proliferation and increased apoptosis in various cancer types. This inhibition is particularly significant in cancers where FOXM1 is overexpressed, such as breast and liver cancers. The compound's selectivity for FOXM1 over other transcription factors suggests a promising therapeutic window for targeting malignancies driven by this protein .

RCM-1 can be synthesized using several methods, with ring-closing metathesis being the most prominent. The synthesis typically follows these steps:

  • Preparation of Diene Precursors: Starting materials are selected to create diene compounds that can undergo metathesis.
  • Catalysis: A ruthenium catalyst is introduced to facilitate the RCM reaction.
  • Cyclization: Under specific conditions (temperature, solvent), the diene undergoes cyclization to form RCM-1.
  • Purification: The final product is purified using chromatographic techniques to isolate RCM-1 from by-products and unreacted materials .

RCM-1 has potential applications in cancer therapeutics due to its ability to inhibit FOXM1. Its specificity towards this transcription factor makes it a candidate for developing targeted therapies aimed at reducing tumor growth and enhancing the efficacy of existing treatments. Additionally, RCM-1 can serve as a valuable tool in research settings for studying FOXM1's role in cellular processes and its implications in oncogenesis .

Interaction studies involving RCM-1 have demonstrated its binding affinity to FOXM1 through various assays, including surface plasmon resonance and fluorescence polarization assays. These studies confirm that RCM-1 binds selectively to the DNA-binding domain of FOXM1, inhibiting its interaction with target genes involved in cell cycle regulation and survival pathways . Furthermore, co-treatment with RCM-1 and chemotherapeutic agents has shown enhanced anti-cancer effects compared to either treatment alone.

Several compounds exhibit similar mechanisms of action or structural characteristics related to RCM-1. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Thiazole-based inhibitorsInhibit various transcription factorsBroad-spectrum activity against multiple cancers
CurcuminModulates multiple signaling pathwaysNatural compound with anti-inflammatory properties
DoxorubicinIntercalates DNAWidely used chemotherapeutic agent

RCM-1 stands out due to its specific inhibition of FOXM1, which is less common among other compounds targeting transcription factors. Its selective action may lead to fewer side effects compared to broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

423.9832

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sun L, Ren X, Wang IC, Pradhan A, Zhang Y, Flood HM, Han B, Whitsett JA, Kalin TV, Kalinichenko VV. The FOXM1 inhibitor RCM-1 suppresses goblet cell metaplasia and prevents IL-13 and STAT6 signaling in allergen-exposed mice. Sci Signal. 2017 Apr 18;10(475). pii: eaai8583. doi: 10.1126/scisignal.aai8583. PubMed PMID: 28420758.
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3: Cupertino FB, Virgilio S, Freitas FZ, Candido Tde S, Bertolini MC. Regulation of glycogen metabolism by the CRE-1, RCO-1 and RCM-1 proteins in Neurospora crassa. The role of CRE-1 as the central transcriptional regulator. Fungal Genet Biol. 2015 Apr;77:82-94. doi: 10.1016/j.fgb.2015.03.011. Epub 2015 Apr 16. PubMed PMID: 25889113.
4: Liu X, Li H, Liu Q, Niu Y, Hu Q, Deng H, Cha J, Wang Y, Liu Y, He Q. Role for Protein Kinase A in the Neurospora Circadian Clock by Regulating White Collar-Independent frequency Transcription through Phosphorylation of RCM-1. Mol Cell Biol. 2015 Jun;35(12):2088-102. doi: 10.1128/MCB.00709-14. Epub 2015 Apr 6. PubMed PMID: 25848091; PubMed Central PMCID: PMC4438235.
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